molecular formula C18H15ClN2O3 B11456707 3-(3-Chlorophenyl)-N-(2-methoxyphenylmethyl)-1,2-oxazole-5-carboxamide

3-(3-Chlorophenyl)-N-(2-methoxyphenylmethyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11456707
M. Wt: 342.8 g/mol
InChI Key: YCMSNNZQUSSRTB-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and methoxyphenyl groups. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 2-methoxybenzylamine to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

  • 2-(3-chlorophenyl)-3-(3-methoxyphenyl)acrylonitrile
  • 2-methoxyphenyl isocyanate
  • diethyl 4-(2-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the chlorophenyl, methoxyphenyl, and oxazole groups in 3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide contributes to its distinct chemical behavior and potential applications.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-8-3-2-5-13(16)11-20-18(22)17-10-15(21-24-17)12-6-4-7-14(19)9-12/h2-10H,11H2,1H3,(H,20,22)

InChI Key

YCMSNNZQUSSRTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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